4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine is a complex organic compound characterized by its unique structural features This compound contains a cyclopropyl group, a pyrimidine ring, and a sulfonyl group attached to an octahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl group, and the attachment of the sulfonyl group. Common synthetic routes may include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve cyclopropanation reactions using reagents such as diazomethane.
Attachment of the Sulfonyl Group: This can be done through sulfonylation reactions using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine
- 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine
- 4-Cyclopropyl-6-[5-(2,4-dimethoxybenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]benzene
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the combination of the cyclopropyl group, pyrimidine ring, and sulfonyl group
Properties
Molecular Formula |
C21H26N4O4S |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-5-(2,4-dimethoxyphenyl)sulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C21H26N4O4S/c1-28-17-5-6-20(19(7-17)29-2)30(26,27)25-11-15-9-24(10-16(15)12-25)21-8-18(14-3-4-14)22-13-23-21/h5-8,13-16H,3-4,9-12H2,1-2H3 |
InChI Key |
RWBFRPXYTSITQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)N2CC3CN(CC3C2)C4=NC=NC(=C4)C5CC5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.